4-Heptylbenzoic acid

Descripción general

Descripción

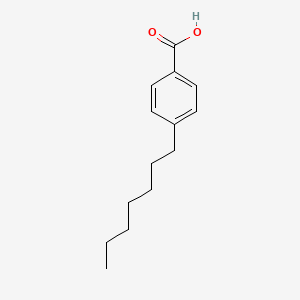

4-Heptylbenzoic acid, also known as benzoic acid, 4-heptyl-, is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a heptyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Heptylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH3+C7H15COCl→C6H4(C7H15)COOH+HCl

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or distillation.

Análisis De Reacciones Químicas

Acid-Base and Interfacial Behavior

The carboxylic acid group governs pH-dependent reactivity and interfacial activity:

Deprotonation and Charge Effects

- At pH > 4.5, the carboxylic acid deprotonates to form a carboxylate anion, significantly reducing interfacial tension (IFT) at oil/water interfaces .

- In brine, Ca²⁺ ions screen negative charges on the carboxylate, lowering IFT further (e.g., from 25 mN/m to <5 mN/m) .

Partitioning in Biphasic Systems

- Log P (octanol/water) = 4.2, favoring oil-phase partitioning .

- In decane/water systems, 90% of this compound partitions into the oil phase at neutral pH, shifting to 60% in water at pH 10 .

Catalytic Condensation Reactions

This compound enhances reaction rates in hydrophobic environments:

Knoevenagel Condensation

| Condition | Catalyst | Yield | Rate Acceleration |

|---|---|---|---|

| H₂O:CHCl₃, 25°C, 10 h | Al-ITQ-HB (30 mol%) | 91% | 540× vs. no catalyst |

| CHCl₃, no catalyst | — | 10% | — |

| With MIL-53(Al) | MOF | 17% | 216× vs. no catalyst |

- The hydrophobic cavity of Al-ITQ-HB (incorporating this compound) concentrates reactants, enabling efficient Meldrum’s acid condensation .

Asymmetric Organocatalytic Reactions

This compound facilitates enantioselective transformations:

Michael Additions

- Reaction : Dimethylmalonate + 4-Phenyl-3-buten-2-one → Michael adduct

Enzymatic Oxidation

Cytochrome P450 enzymes oxidize the heptyl chain regioselectively:

- Substrate : this compound

- Enzyme : CYP199A4 (Rhodopseudomonas palustris)

- Products : ω-1, ω-2, and ω-3 hydroxylated derivatives .

| Oxidation Position | Product Ratio |

|---|---|

| ω-1 (C6) | 65% |

| ω-2 (C5) | 25% |

| ω-3 (C4) | 10% |

Precipitation with Divalent Cations

This compound forms insoluble salts in hard water:

- Reaction : 2 C₁₄H₂₀O₂ + Ca²⁺ → Ca(C₁₄H₁₉O₂)₂ ↓

- Solubility Product (Ksp) : 1.6 × 10⁻¹⁰ (pH 8.5, 25°C) .

Surface Adsorption and Wettability Alteration

- Adsorbs on calcite via ≡CaOOC-R complexes, modifying surface charge .

- Reduces contact angle by 40° in oil/brine/calcite systems, enhancing wettability .

Multicomponent Reactions

In chloroform, Al-ITQ-HB promotes three-component reactions:

Aplicaciones Científicas De Investigación

4-Heptylbenzoic acid (4-HBA) is an organic compound with a benzoic acid structure modified by a heptyl group at the 4-position . It is used in a variety of applications, including organic-inorganic supramolecular catalysts and as a model acid to study interactions in crude oil/brine/rock systems .

Scientific Research Applications

Crude Oil/Brine/Rock Interactions:

- 4-HBA is used to understand the interactions between crude oil, brine, and rock (COBR) . Acid and base functionalities are believed to be among the dominant functionalities participating in COBR interactions .

- 4-HBA's effect on surface and interfacial tension (IFT) in an oil/water system has been studied to improve the understanding of COBR systems . The interactions in the 4-HBA/decane/water system were investigated by measuring the partitioning of the acid between the two phases and the changes in IFT as a function of acid concentration, pH, and ionic strength . The ionizable surface group (ISG) model, combined with Gouy-Chapman theory, can predict IFT as a function of pH by considering charging of the interface as the governing mechanism .

- The partition ratio of 4-HBA remains almost constant with concentration .

Organic-Inorganic Supramolecular Solid Catalyst:

- 4-HBA can act as an organic spacer with a reactive carboxylate group .

- 4-HBA can be incorporated as organic linkers in organic-inorganic sub-domains integrated into the mesoscopic framework .

- Supramolecular host catalyst Al-ITQ-HB, which incorporates 4-HBA, shows rate as well as enantioselectivity enhancement in the Michael addition of nitromethane to 4-phenyl-3-buten-2-one, establishing a considerable generality for the hydrophobic host system to facilitate organic reactions in aqueous media .

Adsorption on Silica Substrates:

- 4-HBA has been studied for its adsorption behavior on silica substrates in the presence of water . The adsorption of 4-HBA is enhanced in the presence of water, and 4-HBA has a higher affinity for the silica surface than benzoic acid . Variations in the surface properties of the silica substrates do not have a significant effect on the adsorption .

Mecanismo De Acción

The mechanism of action of 4-heptylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The heptyl chain can interact with hydrophobic regions of proteins and membranes, affecting their properties.

Comparación Con Compuestos Similares

4-Hexylbenzoic acid: Similar structure but with a hexyl group instead of a heptyl group.

4-Octylbenzoic acid: Similar structure but with an octyl group instead of a heptyl group.

Uniqueness: 4-Heptylbenzoic acid is unique due to its specific heptyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity, compared to its shorter or longer chain analogs .

Actividad Biológica

4-Heptylbenzoic acid (C₁₄H₂₀O₂), an aromatic carboxylic acid, has garnered attention due to its diverse biological activities and potential applications in various fields, including materials science and biochemistry. This article presents a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, liquid crystalline behavior, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Its hydrophobic nature allows it to disrupt microbial membranes effectively, leading to cell lysis. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as a natural preservative or antimicrobial agent in food and pharmaceutical applications .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . Although the exact mechanisms remain unclear, its ability to modulate inflammatory pathways could make it a candidate for further investigation in treating inflammatory conditions .

Liquid Crystal Behavior

This compound demonstrates liquid crystalline behavior , transitioning from a crystalline solid to a liquid crystalline phase at specific temperatures. It exhibits a nematic phase at approximately 102°C, followed by an isotropic phase at around 121°C . This property is particularly relevant for applications in liquid crystal displays (LCDs) and other electronic devices.

Comparison with Other Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Octylbenzoic Acid | C₁₅H₂₂O₂ | Longer alkyl chain; increased hydrophobicity |

| 3-Heptylbenzoic Acid | C₁₄H₂₀O₂ | Different substitution pattern; varying activity |

| Nonanoic Acid | C₉H₁₈O₂ | Straight-chain fatty acid; primarily surfactants |

| Dodecanoic Acid | C₁₂H₂₄O₂ | Higher molecular weight; used in food industry |

This comparison highlights the unique para-substitution pattern of this compound, influencing both its physical properties and biological activities compared to other similar compounds .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mg/mL. The mechanism was attributed to membrane disruption caused by its hydrophobic interactions with lipid bilayers.

- Liquid Crystal Applications : Research on the phase behavior of this compound revealed its potential use in developing new liquid crystal materials for electronic displays. The compound's ability to form stable nematic phases makes it suitable for LCD applications where temperature stability is crucial .

Safety and Environmental Considerations

While the biological activity of this compound shows promise, it is essential to consider safety and environmental implications. Ongoing research aims to assess its ecological impact and potential hazards associated with its synthesis and application in various industries .

Q & A

Basic Research Questions

Q. What are the critical physical and thermodynamic properties of 4-Heptylbenzoic acid that researchers must consider during experimental design?

- Answer: Key properties include molecular weight (220.31 g/mol), melting/boiling points (data gaps in evidence), heat capacity (e.g., 576.88–597.61 J/mol·K at varying temperatures), and dynamic viscosity (e.g., 0.0022271 Pa·s at 397.23 K). These can be determined using computational methods like Joback (for heat capacity) and Crippen (for vapor pressure) or experimental techniques such as differential scanning calorimetry (DSC) for thermal analysis .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound in synthetic mixtures?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (as used for related benzoic acids) ensures purity analysis. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity. For quantification, calibrate with certified reference materials and use internal standards to minimize matrix effects .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., heat capacity, viscosity) for this compound derived from different computational models be systematically addressed?

- Answer: Validate computational results (e.g., Joback vs. Crippen methods) with experimental data. For heat capacity, use DSC; for viscosity, employ capillary viscometry. Statistical tools like Bland-Altman plots can quantify method biases, while molecular dynamics simulations may resolve molecular-level inconsistencies .

Q. What experimental design is optimal for investigating the partitioning behavior of this compound between oil-water phases under varying ionic strengths?

- Answer: Design batch experiments with controlled NaCl/CaCl₂ concentrations (e.g., 3.5 wt% NaCl ± 10 mM CaCl₂) and pH adjustments. Use UV-Vis spectroscopy or HPLC to measure partitioning coefficients. Analyze trends via adsorption isotherms (e.g., Langmuir model) and assess ionic strength impacts on interfacial activity .

Q. How does the alkyl chain length in 4-n-alkylbenzoic acids affect their sublimation thermodynamics, and what are the implications for this compound?

- Answer: Comparative thermogravimetric analysis (TGA) of homologs (e.g., C4 to C8 alkyl chains) reveals that longer chains reduce sublimation enthalpy due to increased van der Waals interactions. For this compound, this trend implies lower volatility than shorter-chain analogs, impacting purification strategies .

Q. What methodologies enhance the accuracy of vapor pressure predictions for this compound using computational models like Joback and Crippen?

- Answer: Optimize coefficients in vapor pressure equations (e.g., ln(Pvp) = A + B/(T + C)) by fitting to experimental data. Cross-validate with the Antoine equation or NIST reference data. Uncertainty analysis (e.g., Monte Carlo simulations) quantifies prediction errors arising from parameter variability .

Q. How can researchers mitigate variability in dynamic viscosity measurements of this compound across a temperature gradient?

Propiedades

IUPAC Name |

4-heptylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUKEWPHURLYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068089 | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38350-87-7 | |

| Record name | 4-Heptylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38350-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038350877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-heptylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE3Y941HMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.